4-Acetylphenyl isothiocyanate
Overview
Description
4-Acetylphenyl isothiocyanate is an organic compound with the molecular formula C9H7NOS. It is a colorless to pale yellow liquid with a pungent odor. This compound is known for its applications in various fields of research, including medical, environmental, and industrial research.
Mechanism of Action
Target of Action
Isothiocyanates, a class of compounds to which 4-acetylphenyl isothiocyanate belongs, are known to interact with a variety of intracellular targets, including cytochrome p450 enzymes and proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Mode of Action
Isothiocyanates in general are known to modulate a large number of cancer-related targets or pathways, including inhibition of cytochrome p450 enzymes, induction of phase ii enzymes via activation of nf-e2-related factor-2 (nrf2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa b (nf-ĸb), inhibition of macrophage migration inhibitory factor (mif), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .
Biochemical Pathways
Isothiocyanates, including this compound, are known to affect various biochemical pathways. They can inhibit cytochrome P450 enzymes, induce phase II enzymes via activation of Nrf2, modulate cell cycle regulators, induce apoptosis, inhibit NF-ĸB, inhibit MIF, inhibit microtubule polymerization, inhibit metastasis, and affect other pathways involved in chemoprevention .
Result of Action
Isothiocyanates in general are known to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties .
Biochemical Analysis
Cellular Effects
Isothiocyanates, a class of compounds to which 4-Acetylphenyl isothiocyanate belongs, have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that isothiocyanates can modulate a large number of cancer-related targets or pathways including inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .
Temporal Effects in Laboratory Settings
It is known that isothiocyanates can have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that isothiocyanates, such as phenethyl isothiocyanate, have shown anti-cancer effects, particularly when given before tumor initiation, suggesting a chemopreventive effect in gastric cancer .
Metabolic Pathways
It is known that isothiocyanates are metabolized by mercapturic acid pathway which includes conjugation of isothiocyanates with glutathione (GSH) followed by enzymatic degradation and N-acetylation .
Transport and Distribution
It is known that isothiocyanates can be absorbed and distributed within the body .
Subcellular Localization
It is known that isothiocyanates can enter cells and be localized in various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Acetylphenyl isothiocyanate can be synthesized through several methods. One common method involves the reaction of 4-isothiocyanatobenzaldehyde with acetic anhydride in the presence of a catalyst. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Acetylphenyl isothiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The isothiocyanate group can be substituted with other nucleophiles, such as amines and alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like primary amines and alcohols are used under mild conditions, often in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl ethanones.
Scientific Research Applications
4-Acetylphenyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of isothiocyanate derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein labeling.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Comparison with Similar Compounds
- Phenyl isothiocyanate
- 4-Isothiocyanatobenzaldehyde
- 4-Isothiocyanatobenzoic acid
Comparison: 4-Acetylphenyl isothiocyanate is unique due to its ethanone group, which provides additional reactivity compared to similar compounds. This makes it a versatile reagent in organic synthesis and a valuable tool in biochemical research .
Properties
IUPAC Name |
1-(4-isothiocyanatophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c1-7(11)8-2-4-9(5-3-8)10-6-12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKXOESNHIUYJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30287589 | |
Record name | 1-(4-Isothiocyanatophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30287589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2131-57-9 | |
Record name | 2131-57-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51673 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-Isothiocyanatophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30287589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2131-57-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.